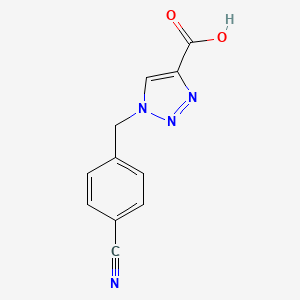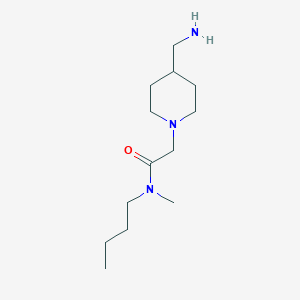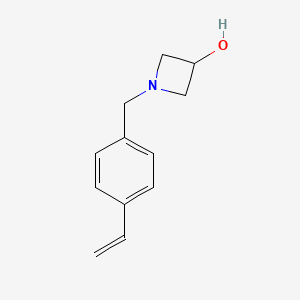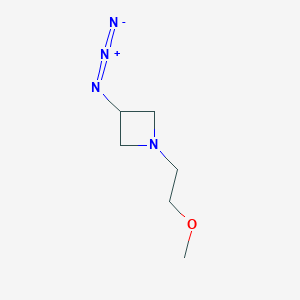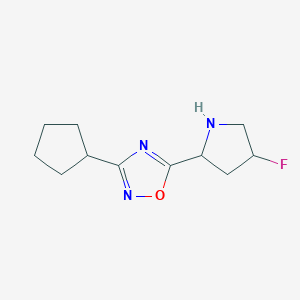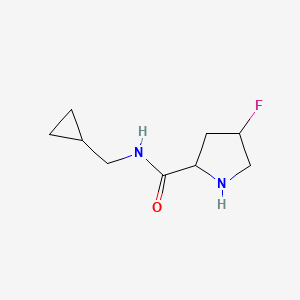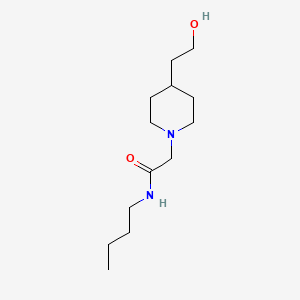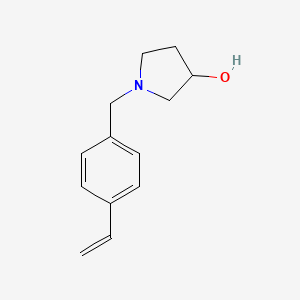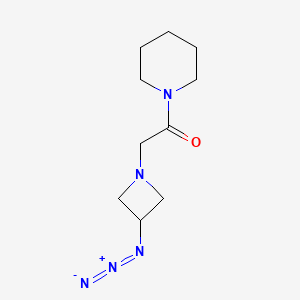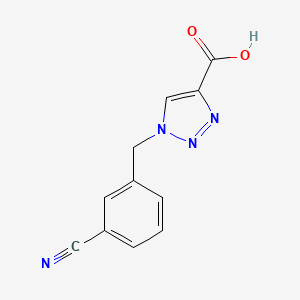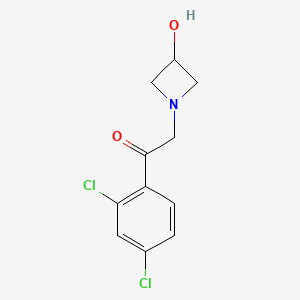
1-(2,4-Dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one (DCPAE) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the azetidine family of organic compounds, and is composed of two chlorine atoms, an oxygen atom, and a nitrogen atom, all bonded together in a cyclic structure. DCPAE has been used in a variety of laboratory experiments, and has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antifungal Activity
Synthesis and Antifungal Activity : A study by Ruan et al. (2011) reported the synthesis of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, exhibiting inhibition against fungal pathogens like Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica, highlighting significant antifungal activities (Ruan et al., 2011).
Synthesis and Antimycotic Activity : Another study focused on the synthesis of derivatives with (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, demonstrating preliminary antimycotic data and suggesting potential for further research in antifungal applications (Raga et al., 1992).
Corrosion Inhibition
- Corrosion Inhibition in Oil-Well Steel : Yadav et al. (2015) studied the impact of certain derivatives on the corrosion of oil well tubular steel in hydrochloric acid solution. The study revealed that these compounds act as effective corrosion inhibitors, offering potential applications in industrial settings (Yadav et al., 2015).
Antibacterial Activity
- Microwave-Assisted Synthesis and Antibacterial Activity : Mistry and Desai (2006) conducted a study on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of 1-(2,4-dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one. They explored their antibacterial potential against various bacteria such as Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Wanjari (2020) discussed the synthesis and antimicrobial activity of a related compound, focusing on its potential as a pharmaceutical ingredient with effectiveness against both gram-positive and gram-negative bacteria (Wanjari, 2020).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-7-1-2-9(10(13)3-7)11(16)6-14-4-8(15)5-14/h1-3,8,15H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFCCWPEFHTVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



